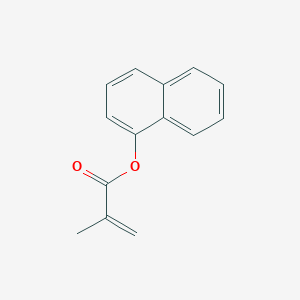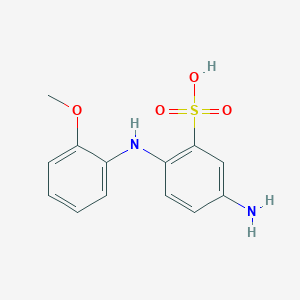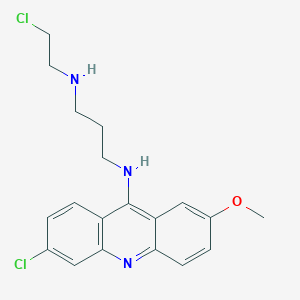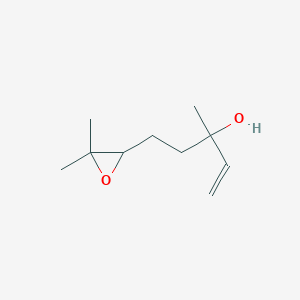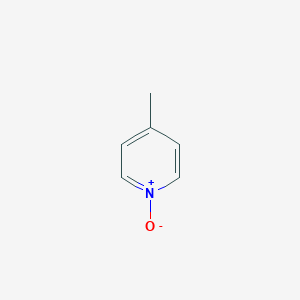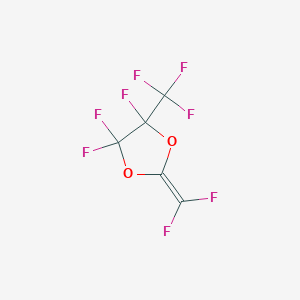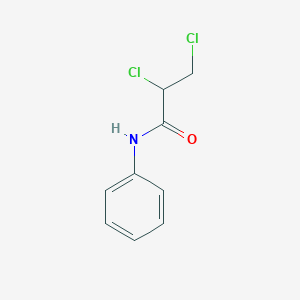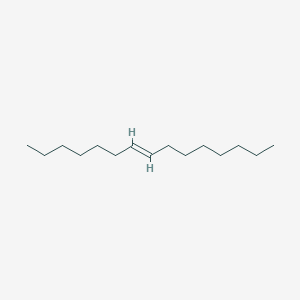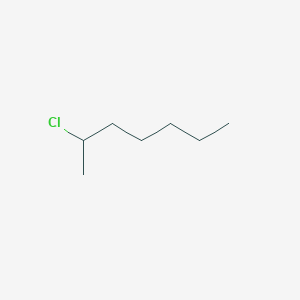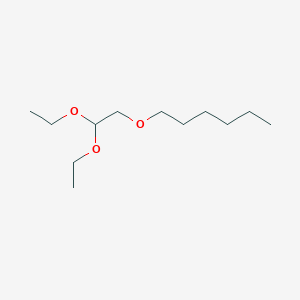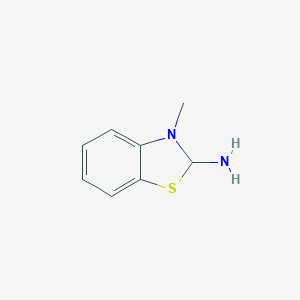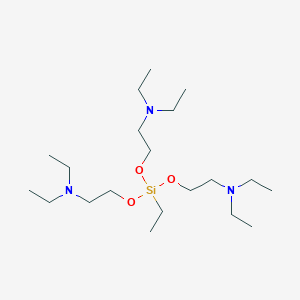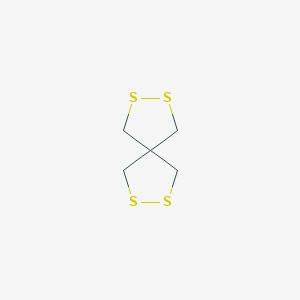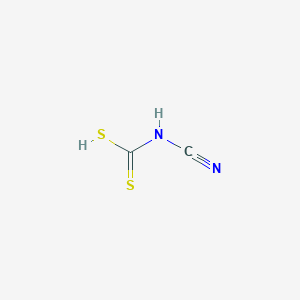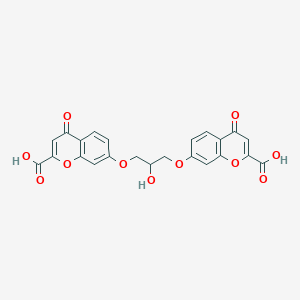
1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane, also known as BCP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCP is a derivative of chromone, which is a naturally occurring compound found in plants and fungi. BCP is a potent antioxidant and has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane is not fully understood, but it is believed to act through multiple pathways. 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane also inhibits the activity of COX-2 and iNOS, which are enzymes involved in the production of inflammatory cytokines. Additionally, 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has been shown to induce apoptosis by activating the caspase cascade.
Effets Biochimiques Et Physiologiques
1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has been shown to have several biochemical and physiological effects. It is a potent antioxidant and has been shown to scavenge free radicals and reduce oxidative stress. 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activation of NF-κB signaling pathway. Additionally, 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has been shown to have anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane is also stable and can be stored for long periods of time. However, 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity have not been fully characterized. Additionally, 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane is not readily available commercially, and its synthesis requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane. One potential direction is the development of 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane-based therapies for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Another potential direction is the investigation of the pharmacokinetics and toxicity of 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane in animal models and humans. Additionally, the development of new synthesis methods for 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane and its derivatives could lead to the discovery of new compounds with improved therapeutic properties.
Méthodes De Synthèse
1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane can be synthesized using a multistep procedure involving the reaction of 7-hydroxy-2-chromonecarboxylic acid with 4-hydroxybenzaldehyde, followed by the reaction with 1,3-dibromopropane and sodium hydroxide. The final product is purified using column chromatography.
Applications De Recherche Scientifique
1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activation of NF-κB signaling pathway. 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, 1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Numéro CAS |
16139-47-2 |
|---|---|
Nom du produit |
1,3-Bis(2-carboxychromone-7-oxy)-2-hydroxypropane |
Formule moléculaire |
C23H16O11 |
Poids moléculaire |
468.4 g/mol |
Nom IUPAC |
7-[3-(2-carboxy-4-oxochromen-7-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C23H16O11/c24-11(9-31-12-1-3-14-16(25)7-20(22(27)28)33-18(14)5-12)10-32-13-2-4-15-17(26)8-21(23(29)30)34-19(15)6-13/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30) |
Clé InChI |
QFLQVUAJKXUXOF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1OCC(COC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O)O)OC(=CC2=O)C(=O)O |
SMILES canonique |
C1=CC2=C(C=C1OCC(COC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O)O)OC(=CC2=O)C(=O)O |
Autres numéros CAS |
16139-47-2 |
Numéros CAS associés |
37092-38-9 (di-hydrochloride salt) |
Synonymes |
1,3-bis(2-carboxychromone-7-oxy)-2-hydroxypropane 1,3-bis(2-carboxychromone-7-oxy)-2-hydroxypropane, disodium salt 78012 disodium cromproxate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



